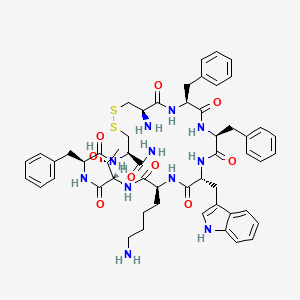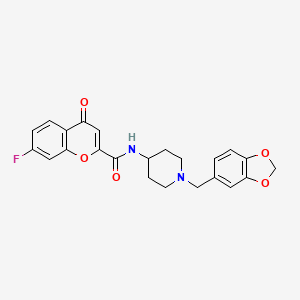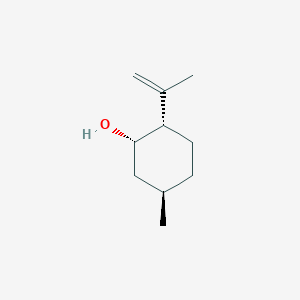![molecular formula C19H32NO4P B10770930 [1-Amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate](/img/structure/B10770930.png)
[1-Amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VPC03090-P, also known as [1-amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate, is a synthetic organic compound. It is a phosphorylated derivative of VPC03090, which is an analog of FTY-720 (fingolimod). VPC03090-P acts as an antagonist for sphingosine-1-phosphate receptors, specifically S1PR1 and S1PR3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
VPC03090-P is synthesized from its precursor, VPC03090, through phosphorylation by sphingosine kinase 2. The synthetic route involves the following steps:
Synthesis of VPC03090: This involves the formation of the cyclobutane ring and the attachment of the octylphenyl group.
Phosphorylation: VPC03090 is phosphorylated by sphingosine kinase 2 to form VPC03090-P.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
VPC03090-P undergoes several types of chemical reactions, including:
Phosphorylation: Conversion of VPC03090 to VPC03090-P.
Binding Reactions: Interaction with sphingosine-1-phosphate receptors.
Common Reagents and Conditions
Phosphorylation: Sphingosine kinase 2 is used as the reagent for phosphorylation.
Binding Reactions: Typically studied under physiological conditions using assays such as guanosine 5’-O-(3-[35S]thio)triphosphate binding assays.
Major Products Formed
Phosphorylation: The major product is VPC03090-P.
Binding Reactions: The major products are the receptor-ligand complexes formed during binding studies.
Scientific Research Applications
VPC03090-P has several scientific research applications, including:
Mechanism of Action
VPC03090-P exerts its effects by acting as an antagonist for sphingosine-1-phosphate receptors, specifically S1PR1 and S1PR3. The compound binds to these receptors, inhibiting their activation and subsequent signaling pathways. This leads to a reduction in immune cell trafficking, vascular barrier integrity, and tumor growth .
Comparison with Similar Compounds
Similar Compounds
FTY-720 (Fingolimod): An agonist for sphingosine-1-phosphate receptors.
VPC03090: The non-phosphorylated precursor of VPC03090-P.
S1P Receptor Antagonists: Other compounds that act as antagonists for sphingosine-1-phosphate receptors
Uniqueness
VPC03090-P is unique in its ability to selectively antagonize S1PR1 and S1PR3, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .
Properties
Molecular Formula |
C19H32NO4P |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[1-amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C19H32NO4P/c1-2-3-4-5-6-7-9-16-10-8-11-17(12-16)18-13-19(20,14-18)15-24-25(21,22)23/h8,10-12,18H,2-7,9,13-15,20H2,1H3,(H2,21,22,23) |
InChI Key |
LNMFICMTNRORPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)C2CC(C2)(COP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate](/img/structure/B10770887.png)
![2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10770890.png)
![[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770893.png)
![(E)-(3R,5S)-7-[2,4-Bis-(4-fluoro-phenyl)-5-isopropyl-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid anion](/img/structure/B10770900.png)
![Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]-](/img/structure/B10770906.png)




![2-{[2-(4-{5-[(1-ethyl-1H-pyrazol-3-yl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-1-yl}phenyl)propan-2-yl]oxy}ethan-1-ol](/img/structure/B10770939.png)
